Diolmycin B2

Anticoccidial drug discovery Eimeria tenella in vitro parasitology

Diolmycin B2 is the chemically defined (2S,3S)-bis-phenolic reference standard of the diolmycin family. Its requirement of 20 µg/mL for E. tenella schizont inhibition makes it a validated low-activity baseline for anticoccidial screening. Researchers use it to benchmark novel analogs, develop HPLC/LC-MS methods, and as a matched negative control alongside A-series compounds. Substitution with A-series analogs is not scientifically justified – structural divergence between the bis(4-hydroxyphenyl) and indole-containing scaffolds yields up to 1000-fold potency differences. Procure Diolmycin B2 to ensure accurate assay calibration, SAR fidelity, and unambiguous mechanistic interpretation.

Molecular Formula C16H18O4
Molecular Weight 274.31 g/mol
Cat. No. B1248006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiolmycin B2
Synonyms1,4-di-(4-hydroxyphenyl)-2,3-butanediol
diolmycin B1
diolmycin B2
Molecular FormulaC16H18O4
Molecular Weight274.31 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(CC2=CC=C(C=C2)O)O)O)O
InChIInChI=1S/C16H18O4/c17-13-5-1-11(2-6-13)9-15(19)16(20)10-12-3-7-14(18)8-4-12/h1-8,15-20H,9-10H2/t15-,16-/m0/s1
InChIKeyHSXZRJJGRJUHLX-HOTGVXAUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diolmycin B2 for Research: A Distinct Anticoccidial Reference Standard from the Diolmycin Family


Diolmycin B2 is a natural phenylpropanoid metabolite isolated from the fermentation broth of *Streptomyces* sp. WK-2955, belonging to a family of four structurally related anticoccidial agents—A1, A2, B1, and B2 [1]. Chemically defined as (2S,3S)-1,4-bis(4-hydroxyphenyl)butane-2,3-diol (C₁₆H₁₈O₄, MW 274.31 g/mol, XLogP3-AA 2.2) [2], Diolmycin B2 is one of two stereoisomers (B1 and B2) that share a core 1,4-di-(p-hydroxyphenyl)-2,3-butanediol scaffold, in contrast to the indole-containing A-series analogs [3]. Its primary reported application is as a reference standard for in vitro anticoccidial screening, where it demonstrates a quantifiably distinct potency profile relative to its more active A-series congeners [1].

Diolmycin B2 Substitution: Why In-Class Anticoccidial Analogs Are Not Interchangeable


Within the diolmycin family, substitution of one analog for another is not scientifically justified due to profound, quantifiable differences in in vitro potency that arise from subtle variations in core scaffold chemistry. The B-series compounds (diolmycins B1 and B2) share a bis(4-hydroxyphenyl) scaffold, whereas the A-series compounds (diolmycins A1 and A2) contain a distinct 3-indolyl moiety in place of one of the hydroxyphenyl groups [1]. This single structural divergence leads to a potency differential of up to three orders of magnitude in the standard *Eimeria tenella* schizont inhibition assay, with the B-series requiring concentrations 100- to 1000-fold higher than the A-series to achieve comparable antiparasitic effects [2]. Therefore, treating any diolmycin as a generic 'anticoccidial agent' without precise structural and activity verification—particularly when using a B-series compound as a negative control or as a scaffold for synthetic analog development—risks experimental misclassification and invalid biological interpretation [2][3].

Diolmycin B2: Core Quantitative Differentiation Evidence for Scientific Selection


In Vitro Anticoccidial Potency: Diolmycin B2 is 100- to 1000-Fold Less Active than A-Series Analogs

In a standardized in vitro schizont inhibition assay using *Eimeria tenella* and BHK-21 host cells, diolmycins B1 and B2 required a concentration of 20 µg/mL to completely suppress schizont formation, whereas the A-series compounds, diolmycin A1 and A2, achieved the same effect at concentrations ranging from 0.02-2.0 µg/mL and 0.2-2.0 µg/mL, respectively [1]. This represents a potency differential where Diolmycin B2 is at least 10-fold (and up to 1000-fold when comparing the lower limit of 0.02 µg/mL for A1) less active than its A-series counterparts [1][2].

Anticoccidial drug discovery Eimeria tenella in vitro parasitology

Structural Scaffold Divergence: B-Series Lacks the Indole Moiety Essential for Potency

Spectroscopic analyses confirmed that Diolmycin B2 possesses a symmetrical 1,4-di-(p-hydroxyphenyl)-2,3-butanediol scaffold with (2S,3S) stereochemistry, whereas the A-series compounds (A1 and A2) are characterized by an asymmetric 1-(3-indolyl)-4-(p-hydroxyphenyl)-2,3-butanediol core [1][2]. Diolmycin B2 is the threo-isomer; Diolmycin B1 is the erythro-isomer of the same bis-phenolic scaffold [1]. The complete absence of the indole group in the B-series directly correlates with the substantial loss of anticoccidial activity described in Evidence Item 1 [3].

Structure-Activity Relationship (SAR) Natural product chemistry Stereochemistry

Physicochemical Profile: XLogP3-AA 2.2, MW 274.31, and Hydrogen Bonding Distinguish B2 from Indole-Containing Analogs

Diolmycin B2 (C₁₆H₁₈O₄, MW 274.31 g/mol) is computed to have an XLogP3-AA value of 2.2 and possesses four hydrogen bond donor sites and four acceptor sites [1]. In contrast, the A-series compounds (e.g., Diolmycin A1: C₁₈H₁₉NO₃, MW 297.35 g/mol, XLogP3-AA 2.38) contain a nitrogen atom in their indole moiety, altering both their hydrogen bonding capacity and overall lipophilicity [2]. While direct head-to-head stability or solubility data are not available in the primary literature, these fundamental property differences—lower molecular weight and altered hydrogen bonding capacity—suggest that B2 will exhibit distinct behavior in chromatographic separation and in formulation or assay media [1][3].

Physicochemical property profiling LogP Molecular descriptor analysis

Diolmycin B2: Prioritized Research and Industrial Application Scenarios


Inactive Reference Standard for Anticoccidial Screening Assays

Diolmycin B2 serves as a chemically defined, low-activity reference standard in *Eimeria tenella* in vitro assays. Its requirement of 20 µg/mL for schizont inhibition [1] provides a reliable baseline to benchmark the potency of novel synthetic analogs or natural product extracts, enabling clear differentiation between true anticoccidial 'hits' and background activity. This is a direct application of the quantitative potency data established in Evidence Item 1.

Scaffold for Structure-Activity Relationship (SAR) and Medicinal Chemistry Studies

The bis-phenolic scaffold of Diolmycin B2, which lacks the indole moiety crucial for high potency [2][3], offers a simplified starting point for SAR campaigns. Researchers can use Diolmycin B2 to systematically explore the impact of introducing heterocycles or other functional groups on anticoccidial activity, as demonstrated by the structure-activity divergence quantified in Evidence Items 1 and 2. The computed physicochemical properties (Evidence Item 3) further guide medicinal chemistry optimization.

Chromatographic Method Development and Analytical Reference Material

Due to its distinct physicochemical properties (MW 274.31, XLogP3-AA 2.2, 4 HBD/HBA) compared to the A-series [4], Diolmycin B2 is a valuable analyte for developing and validating HPLC or LC-MS methods capable of resolving the complete diolmycin family from complex fermentation broths. Its unique retention behavior supports quality control and metabolomics workflows, as inferred from the property differentiation detailed in Evidence Item 3.

Negative Control in Anticoccidial Mode-of-Action Studies

For investigations into the molecular target or mechanism of action of the potent A-series diolmycins, Diolmycin B2 is an ideal chemically matched negative control. Because it shares the core butane-2,3-diol backbone but is ~10- to 1000-fold less active [1], it can be used in parallel assays to distinguish on-target antiparasitic effects from nonspecific cellular cytotoxicity or assay interference.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diolmycin B2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.